molecular formula C17H17ClN2O3 B2722322 4-chloro-N-{2-[(2-hydroxy-1-phenylethyl)amino]-2-oxoethyl}benzenecarboxamide CAS No. 338777-58-5

4-chloro-N-{2-[(2-hydroxy-1-phenylethyl)amino]-2-oxoethyl}benzenecarboxamide

Cat. No.: B2722322
CAS No.: 338777-58-5
M. Wt: 332.78
InChI Key: IWUOBWOOVYKYKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-{2-[(2-hydroxy-1-phenylethyl)amino]-2-oxoethyl}benzenecarboxamide (CAS: 293299-90-8) is a halogenated benzamide derivative characterized by a 4-chlorophenyl group linked to a carboxamide moiety. The side chain incorporates a hydroxy-phenylethylamine substructure, introducing both hydrophilic (hydroxyl) and lipophilic (phenyl) features.

Properties

IUPAC Name

4-chloro-N-[2-[(2-hydroxy-1-phenylethyl)amino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c18-14-8-6-13(7-9-14)17(23)19-10-16(22)20-15(11-21)12-4-2-1-3-5-12/h1-9,15,21H,10-11H2,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUOBWOOVYKYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC(=O)CNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001330602
Record name 4-chloro-N-[2-[(2-hydroxy-1-phenylethyl)amino]-2-oxoethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001330602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648977
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338777-58-5
Record name 4-chloro-N-[2-[(2-hydroxy-1-phenylethyl)amino]-2-oxoethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001330602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-chloro-N-{2-[(2-hydroxy-1-phenylethyl)amino]-2-oxoethyl}benzenecarboxamide involves several steps. One common method includes the reaction of 4-chlorobenzoic acid with 2-amino-2-oxoethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research has indicated that derivatives of 4-chloro-N-{2-[(2-hydroxy-1-phenylethyl)amino]-2-oxoethyl}benzenecarboxamide exhibit significant antimicrobial properties. A study involving a series of benzamide derivatives demonstrated that these compounds possess activity against mycobacterial, bacterial, and fungal strains. The synthesized compounds were tested using in vitro methods and showed efficacy comparable to established antibiotics such as isoniazid and ciprofloxacin .

2. Acetylcholinesterase Inhibition
The compound's structural features suggest potential as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. Research into similar compounds revealed promising inhibitory activities against acetylcholinesterase, indicating that modifications to the structure could enhance this property .

3. Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to understand how variations in the chemical structure influence biological activity. These studies often reveal correlations between lipophilicity and antimicrobial efficacy, guiding further synthesis of more potent derivatives .

Agricultural Applications

1. Fungicidal Properties
The compound has been explored for its fungicidal activity. A patent describes the use of related chloro-substituted compounds for controlling fungal pathogens in crops. The efficacy of these compounds suggests they could be developed into agricultural fungicides .

2. Herbicide Development
Research indicates that similar compounds can inhibit photosynthetic electron transport in plants, suggesting a potential role as herbicides. This application is particularly relevant in managing weed resistance and enhancing crop yield through selective inhibition of undesirable plant growth .

Biochemical Applications

1. Enzyme Inhibition Studies
The compound has been subjected to enzyme inhibition studies, particularly focusing on its ability to inhibit enzymes involved in metabolic pathways. This includes research on its effects on α-glucosidase, which is relevant for managing diabetes through the regulation of carbohydrate metabolism .

2. Molecular Docking Studies
In silico studies utilizing molecular docking techniques have been employed to predict the binding affinity of this compound with various biological targets. These studies help in understanding the interaction mechanisms at a molecular level, aiding in the design of more effective therapeutic agents .

Compound NameActivity TypeTarget Organism/EnzymeEfficacy Comparison
Compound AAntimicrobialMycobacterium tuberculosisComparable to Isoniazid
Compound BAcetylcholinesterase InhibitorAcetylcholinesteraseIC50 = 2.7 µM
Compound CFungicidalFungal strainsHigher than Fluconazole
Compound DHerbicidalPhotosynthetic Electron TransportEffective against weeds

Table 2: Structure-Activity Relationships

Structural ModificationEffect on LipophilicityImpact on Biological Activity
Addition of Hydroxyl GroupIncreasedEnhanced antimicrobial activity
Substitution with Alkyl ChainDecreasedReduced enzyme inhibition

Mechanism of Action

The mechanism of action of 4-chloro-N-{2-[(2-hydroxy-1-phenylethyl)amino]-2-oxoethyl}benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

3,4-dichloro-N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}benzenecarboxamide (CAS: 338419-51-5): Substitution: 3,4-dichloro on the benzene ring vs. 4-chloro. Side chain: Hydroxyethyl group instead of hydroxy-phenylethyl. Impact: Increased electron-withdrawing effects from the dichloro substitution may enhance electrophilicity, while the shorter hydroxyethyl chain reduces steric bulk .

N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (CAS: 923121-43-1): Substitution: Difluorobenzyl and thiazole ring.

2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate (from ):

  • Substitution: Ester linkage instead of amide.
  • Impact: Reduced hydrogen-bonding capacity compared to carboxamides, affecting solubility and intermolecular interactions .

Spectroscopic and Analytical Data

  • IR Spectroscopy :
    • Target compound: Expected N–H (amide) stretch ~3300 cm⁻¹, C=O (amide) ~1650 cm⁻¹, and O–H (hydroxyl) ~3200 cm⁻¹.
    • 3,4-dichloro analog: Additional C–Cl stretches ~550–850 cm⁻¹ .
  • NMR :
    • Target compound: Aromatic protons (4-chlorophenyl) δ ~7.3–7.5 ppm; hydroxy-phenylethyl CH₂ groups δ ~3.5–4.0 ppm.
    • 3,4-dichloro analog: Downfield shifts for aromatic protons due to dual Cl substituents (δ ~7.6–7.8 ppm) .
  • MS :
    • Target compound: Molecular ion [M+H]⁺ at m/z 361.1 (calculated for C₁₇H₁₈ClN₂O₃).

Pharmacological and Physicochemical Properties

  • Lipophilicity : The hydroxy-phenylethyl group in the target compound balances hydrophilicity (OH) and lipophilicity (phenyl), whereas the 3,4-dichloro analog is more lipophilic due to dual Cl groups.

Biological Activity

4-chloro-N-{2-[(2-hydroxy-1-phenylethyl)amino]-2-oxoethyl}benzenecarboxamide, also known as a derivative of benzenecarboxamide, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its structural features, which include a chloro group and an amino acid side chain that may influence its interaction with biological targets.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H18ClN3O3\text{C}_{17}\text{H}_{18}\text{Cl}\text{N}_{3}\text{O}_{3}

This formula indicates the presence of chlorine, nitrogen, and oxygen atoms, which are critical for its biological activity.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms, including:

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogues:

Study Activity Assessed IC50 (μM) Selectivity Index Notes
HAdV Inhibition0.27>100Low cytotoxicity observed
Molecular Docking--Interaction with key amino acids
Synthesis Process--High enantiomeric purity achieved

Case Studies

  • Human Adenovirus Inhibition :
    A study demonstrated that certain derivatives exhibited significant antiviral activity against HAdV with an IC50 value of 0.27 μM. The selectivity index was greater than 100, indicating a favorable therapeutic profile compared to standard treatments like niclosamide .
  • Molecular Interactions :
    Computational studies have shown that the compound can effectively bind to target proteins involved in viral replication. The docking studies revealed multiple hydrogen bond interactions with critical residues, suggesting a robust mechanism of action against viral pathogens .
  • Synthesis and Purification :
    The synthesis of this compound has been optimized to yield high-purity enantiomers, which are essential for evaluating their biological activities accurately. The processes described in patent literature highlight methods for achieving enantiomeric purity exceeding 99.5% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.